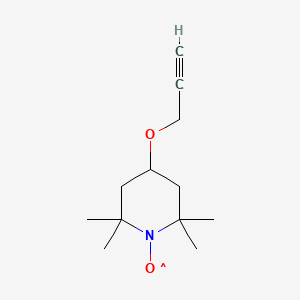

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical

Descripción

Historical Development of Nitroxide Radical Compounds

The historical development of nitroxide radical compounds traces back to the foundational work of Lebedev and Kazarnowskii in 1960, who first discovered 2,2,6,6-tetramethylpiperidine N-oxyl through the oxidation of 2,2,6,6-tetramethylpiperidine. This discovery marked the beginning of an entirely new class of stable organic radicals that would revolutionize both theoretical understanding of radical chemistry and practical applications in polymer science. The early observations of nitroxide radical trapping during studies on defining initiation mechanisms in the 1970s provided crucial insights that would later inspire the development of controlled radical polymerization techniques. Research conducted at Commonwealth Scientific and Industrial Research Organisation during this period established the fundamental principles of nitroxide-mediated polymerization, with extensive work carried out through 1993 that defined most aspects of the polymerization mechanism and exploited the process primarily in the synthesis of acrylic block copolymers.

The period from 1993 to 2000 witnessed significant expansion in nitroxide chemistry as the process gained attention from the wider polymer community, particularly for controlled radical polymerization of styrenic monomers. During this era, researchers developed numerous nitroxide derivatives with enhanced utility and versatility, including specialized compounds such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide and 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide, which provided improved control over polymerization processes. The evolution of nitroxide chemistry continued with the recognition that these stable free radicals possessed unique antioxidant properties, leading to extensive investigations in biochemistry and medicinal chemistry. Cyclic nitroxides were found to be stabilized by methyl groups at the α position in five-membered pyrrolidine, pyrroline or oxazolidine and six-membered piperidine ring structures, with the methyl groups conferring stability by preventing radical-radical dismutation and limiting access to reactive substances that could quench the radical species.

| Historical Period | Key Development | Research Focus | Primary Applications |

|---|---|---|---|

| 1960-1970 | Discovery of 2,2,6,6-tetramethylpiperidine N-oxyl | Fundamental radical chemistry | Electron paramagnetic resonance studies |

| 1970-1985 | Development of nitroxide-mediated polymerization | Mechanism elucidation | Block copolymer synthesis |

| 1985-2000 | Commercial expansion and derivative development | Enhanced utility compounds | Styrenic polymerization control |

| 2000-Present | Biomedical and materials applications | Antioxidant properties and advanced materials | Drug development and environmental research |

Structural Classification Within the 2,2,6,6-Tetramethylpiperidine N-oxyl Derivative Family

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical belongs to the extensive family of 2,2,6,6-tetramethylpiperidine N-oxyl derivatives, which are characterized by substitutions at the 4-position of the piperidine ring system while maintaining the essential structural features that confer radical stability. The parent compound, 2,2,6,6-tetramethylpiperidine N-oxyl, serves as the fundamental template with its heterocyclic structure featuring a red-orange, sublimable solid appearance and a two-center three-electron nitrogen-oxygen bond that provides thermodynamic stability. Within this family, various derivatives can be obtained through modification of the 4-position, including 4-hydroxy-2,2,6,6-tetramethylpiperidine N-oxyl, 4-oxo-2,2,6,6-tetramethylpiperidine N-oxyl, and 4-methoxy-2,2,6,6-tetramethylpiperidine N-oxyl, each exhibiting distinct biological and chemical properties.

The structural classification of 2,2,6,6-tetramethylpiperidine N-oxyl derivatives reveals critical relationships between substitution patterns and functional properties. Mass spectrometric studies have demonstrated that derivatives with molecular weights ranging from 339 to 1131 Da exhibit varying ionization behaviors depending on their specific substituents and molecular size. For compounds in the lower molecular weight range, such as 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical with its molecular weight of 210.30 g/mol, electron ionization mass spectrometry proves optimal as molecular ion peaks predominate. The compound's structural characteristics include the preservation of the essential tetramethyl substitution pattern that provides steric protection to the nitroxide moiety, while the propargyloxy group at the 4-position introduces additional functionality without compromising radical stability.

Research has revealed that the substituent groups on the piperidine ring produce a diverse range of compounds that can be directed to specific hydrophilic or hydrophobic regions in various chemical environments. The structural stability of these derivatives stems from the delocalization of the radical electron density, which forms a two-center three-electron nitrogen-oxygen bond similar to the stability observed in nitric oxide and nitrogen dioxide. Additional stability is attributed to the steric protection provided by the four methyl groups adjacent to the aminoxyl group, which serve as inert substituents and prevent hydrogen abstraction reactions that would destabilize the radical center. X-ray crystallographic studies have confirmed these structural arrangements, demonstrating that the reactive radical center is effectively shielded by the methyl substituents.

| Derivative Type | 4-Position Substituent | Molecular Weight (g/mol) | Primary Applications | Stability Characteristics |

|---|---|---|---|---|

| Parent compound | Hydrogen | 156.25 | Standard radical reactions | High thermal stability |

| 4-Hydroxy derivative | Hydroxyl group | 172.25 | Antioxidant applications | Enhanced aqueous solubility |

| 4-Oxo derivative | Ketone group | 170.25 | Specialized polymerization | Increased electrophilicity |

| 4-Propargyloxy derivative | Propargyloxy group | 210.30 | Click chemistry applications | Alkyne reactivity retention |

Significance of Propargyloxy Functionalization in Radical Stability

The propargyloxy functionalization at the 4-position of 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical introduces significant chemical versatility while maintaining the inherent stability characteristics of the nitroxide radical system. The propargyl group, featuring a terminal alkyne functionality, provides multiple reactive sites for further chemical transformations, including copper-catalyzed azide-alkyne cycloaddition reactions and other click chemistry applications. Research has demonstrated that the incorporation of the propargyloxy substituent does not significantly compromise the radical stability, as evidenced by electron paramagnetic resonance spectroscopy studies that confirm the persistence of the characteristic nitroxide signal. The compound exhibits a melting point range of 65.0 to 69.0°C with greater than 98.0% purity achievable through standard purification techniques, indicating robust thermal stability despite the presence of the reactive alkyne functionality.

Mechanistic studies have revealed that the propargyloxy functionalization enables unique reactivity patterns in radical chemistry applications. Copper-catalyzed reactions involving propargyl alcohols and 2,2,6,6-tetramethylpiperidine N-oxyl derivatives have been shown to proceed through isomerization of propargyl radicals to allenic radicals, with kinetic isotope effects observed for propargyl carbon-hydrogen bond cleavage reactions. The retention of radical stability in the presence of the propargyloxy group has been attributed to the sufficient separation between the reactive alkyne terminus and the nitroxide center, preventing intramolecular interactions that could compromise radical integrity. Electron paramagnetic resonance analysis of solutions containing 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical in 2-propanol demonstrates characteristic nitroxide spectra with well-resolved hyperfine splitting patterns.

The significance of propargyloxy functionalization extends to materials science applications, where the compound serves as an effective grafting agent for carbon nanotube surface modification. Covalent grafting of the 2,2,6,6-tetramethylpiperidine N-oxyl moieties onto multiwalled carbon nanotubes has been achieved through the reactive propargyloxy functionality, creating stable dispersions with enhanced properties for composite material applications. The successful grafting process has been confirmed through electron paramagnetic resonance spectroscopy, which demonstrates the persistence of the nitroxide signal in both solution and solid-state measurements. These findings highlight the dual functionality of the propargyloxy substituent, which serves both as a reactive handle for surface attachment and as a structural component that maintains radical stability under diverse chemical conditions.

| Property | Standard 2,2,6,6-Tetramethylpiperidine N-oxyl | 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl |

|---|---|---|

| Molecular Weight | 156.25 g/mol | 210.30 g/mol |

| Melting Point | 36-38°C | 65-69°C |

| Additional Reactivity | Limited to nitroxide chemistry | Click chemistry compatible |

| Surface Grafting Capability | Moderate | Enhanced through alkyne functionality |

| Solubility Profile | Standard organic solvents | Improved in polar aprotic solvents |

Propiedades

InChI |

InChI=1S/C12H20NO2/c1-6-7-15-10-8-11(2,3)13(14)12(4,5)9-10/h1,10H,7-9H2,2-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEBHISKBXRUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)OCC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147045-24-7 | |

| Record name | 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthesis Approach

- Starting Material : Begin with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

- Activation : Activate the TEMPO derivative to allow for the introduction of the propargyloxy group.

- Coupling Reaction : Perform a coupling reaction to attach the propargyloxy group to the TEMPO derivative.

Challenges and Considerations

- Stability : The compound is a stable free radical, but its synthesis requires careful handling to maintain stability.

- Purity : Achieving high purity (e.g., ≥98%) is crucial for research applications.

- Safety : Handling free radicals requires appropriate safety measures due to potential reactivity.

Applications and Research Findings

The compound is used in various research areas, including antioxidant studies, polymer chemistry, medicinal chemistry, material science, and environmental research. Its role in these fields highlights its versatility and potential for advancing scientific understanding and technological development.

Análisis De Reacciones Químicas

Types of Reactions

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxoammonium salts.

Reduction: The compound can be reduced to its hydroxylamine derivative.

Substitution: It can participate in nucleophilic substitution reactions, especially at the propynyloxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium hypochlorite (NaClO) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

Oxidation: Formation of oxoammonium salts.

Reduction: Formation of hydroxylamine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Studies

Overview :

The compound is extensively used in studies aimed at understanding oxidative stress and its implications in various diseases. It acts as a model for exploring the mechanisms of free radical formation and their effects on biological systems.

Key Findings :

- Research indicates that 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-oxyl can effectively scavenge free radicals, thereby providing protective effects against oxidative damage in cellular models .

- It has been utilized in investigating the role of antioxidants in chronic diseases such as cancer and cardiovascular disorders.

Polymer Chemistry

Overview :

In polymer chemistry, this compound serves as a stable radical initiator for the synthesis of polymers, enhancing their mechanical properties and stability.

Key Findings :

- The compound is employed in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), which allows for the design of polymers with specific architectures .

- It improves the durability and resistance to degradation of polymers, making it valuable in developing advanced materials for industrial applications.

Medicinal Chemistry

Overview :

The potential of this compound in drug development is significant, particularly concerning therapeutic agents that target oxidative damage.

Key Findings :

- Studies have explored its use in creating novel drugs aimed at treating diseases where oxidative stress plays a critical role .

- Its ability to modulate oxidative pathways makes it a candidate for further research into neuroprotective agents and anti-inflammatory drugs.

Material Science

Overview :

In material science, the compound contributes to formulating advanced materials that exhibit improved stability and performance.

Key Findings :

- It is used in coatings and adhesives that require enhanced resistance to environmental factors such as UV radiation and moisture .

- Research has shown that incorporating this free radical into materials can significantly improve their lifespan and functionality.

Environmental Research

Overview :

The compound plays a role in environmental studies focused on pollutant degradation and mitigation strategies for environmental damage caused by free radicals.

Key Findings :

- It aids in understanding the degradation processes of various pollutants under oxidative conditions .

- Researchers utilize this compound to develop strategies for reducing environmental pollutants through advanced oxidation processes.

Applications Summary

| Application Area | Specific Uses |

|---|---|

| Antioxidant Studies | Scavenging free radicals; studying oxidative stress |

| Polymer Chemistry | Radical initiator; polymer synthesis |

| Medicinal Chemistry | Drug development; neuroprotective agents |

| Material Science | Coatings; adhesives; enhanced material properties |

| Environmental Research | Pollutant degradation studies |

Mecanismo De Acción

The compound exerts its effects primarily through its stable free radical nature. It can participate in redox reactions, where it alternates between its radical and oxoammonium forms. This redox cycling allows it to act as a catalyst in oxidation reactions. The molecular targets include various organic substrates, and the pathways involved often relate to electron transfer processes .

Comparación Con Compuestos Similares

Structural and Electronic Modifications

Substituents at the 4-position of the TEMPO scaffold significantly influence reactivity, stability, and application. Key derivatives include:

| Compound Name | Substituent at 4-Position | Key Structural Features |

|---|---|---|

| TEMPO (Parent) | None (H) | Baseline steric/electronic properties |

| 4-Hydroxy-TEMPO (TEMPOL) | -OH | Enhanced solubility, redox activity |

| 4-Acetamido-TEMPO (A-TEMPO) | -NHCOCH₃ | Electron-withdrawing, catalytic boost |

| 4-Isothiocyanato-TEMPO | -NCS | Conjugation capability (e.g., ESR) |

| 4-Carboxy-TEMPO (CT) | -COOH | Ionic interactions, EPR applications |

| 4-Propynyloxy-TEMPO | -OCH₂C≡CH | Propargyl group for click chemistry |

Key Findings :

- Electron-withdrawing groups (EWGs) : A-TEMPO and 4-trifluoroacetamido-TEMPO exhibit enhanced oxidation catalytic activity compared to TEMPO due to increased electrophilicity at the nitroxyl radical site .

- Propargyl substituent : The 2-propynyloxy group in 4-propynyloxy-TEMPO introduces steric bulk and enables alkyne-azide cycloaddition, making it valuable for bioconjugation and polymer crosslinking .

Physicochemical Properties

| Property | TEMPO | 4-Hydroxy-TEMPO | 4-Isothiocyanato-TEMPO | 4-Propynyloxy-TEMPO |

|---|---|---|---|---|

| Melting Point (°C) | 37–40 | 72 | 128 | Not reported |

| Solubility | Low (apolar solvents) | High (polar solvents) | Moderate (DMSO, ether) | Likely moderate |

| Redox Potential (V vs. SHE) | +0.75 | +0.68 | Not reported | Expected to be similar |

Notes:

Stability and Reactivity

Actividad Biológica

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-oxyl free radical (commonly referred to as 4-(2-Propynyloxy)-TEMPO) is a stable nitroxide radical characterized by its unique molecular structure and significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its antioxidant properties and potential therapeutic applications.

- Molecular Formula : C₁₂H₂₀N O₂

- Molecular Weight : 210.297 g/mol

- CAS Number : 147045-24-7

- Purity : >98% (GC)

- Appearance : Light yellow to orange powder or crystals

- Melting Point : 67°C

Antioxidant Properties

One of the most significant biological activities of 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-oxyl is its role as an antioxidant. Nitroxides like this compound can scavenge reactive oxygen species (ROS), thereby preventing oxidative stress in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.

The mechanism by which this compound exerts its antioxidant effects involves the reduction of nitroxides to hydroxylamines within cells. This reduction process is facilitated by various cellular antioxidants, including ascorbate and glutathione. The ability of nitroxides to mimic superoxide dismutase (SOD) activity further enhances their protective role against oxidative damage .

Case Studies and Research Findings

- In Vivo Studies : Research has demonstrated that nitroxides can protect against DNA damage induced by UV radiation. For instance, studies have shown that treatment with nitroxides reduces the formation of DNA strand breaks in cultured cells exposed to oxidative stress .

- Neuroprotective Effects : In animal models of neurodegeneration, 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine has been observed to reduce neuronal cell death and improve cognitive function. This suggests potential applications in treating conditions such as Alzheimer's disease .

- Cancer Research : The compound has been investigated for its role in enhancing the efficacy of chemotherapeutic agents. By mitigating oxidative stress caused by these treatments, it may improve the overall therapeutic index and reduce side effects .

Comparative Analysis with Other Nitroxides

| Property | 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl | TEMPOL (another nitroxide) |

|---|---|---|

| Molecular Weight | 210.297 g/mol | 172.21 g/mol |

| Antioxidant Activity | High | Moderate |

| Stability | High | Moderate |

| Cellular Permeability | High | Moderate |

| Toxicity | Low | Low |

Applications in Research

The unique properties of 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-oxyl make it a valuable tool in research:

- EPR Spectroscopy : It is frequently used as a spin label in electron paramagnetic resonance (EPR) studies to investigate redox states in biological systems .

- Fluorescent Probes : Recent studies have explored its use in synthesizing new fluorescent probes for detecting hydroxyl radicals intracellularly .

Q & A

Basic: What are the recommended storage and handling protocols for this compound to maintain its stability?

Methodological Answer:

The compound is light-sensitive and hygroscopic, requiring storage under inert gas (e.g., nitrogen or argon) in a cool, dark environment (<15°C). Prolonged exposure to air or moisture accelerates decomposition, producing hazardous byproducts like CO, CO₂, and NOx . Key protocols include:

- Storage : Use amber glass vials sealed with PTFE-lined caps.

- Handling : Conduct experiments in a glovebox or under nitrogen purge. Avoid contact with oxidizing agents or strong acids to prevent incompatible reactions .

| Parameter | Recommended Condition | Source |

|---|---|---|

| Temperature | <15°C | |

| Atmosphere | Inert gas (N₂/Ar) | |

| Light Exposure | Protected (amber glass) |

Basic: Which analytical techniques are optimal for characterizing this free radical?

Methodological Answer:

- Electron Spin Resonance (ESR) : Critical for confirming the presence and stability of the nitroxide radical. Measure hyperfine splitting constants (e.g., aN) to assess electronic environment changes .

- NMR Spectroscopy : Use deuterated solvents (e.g., CD₃OD) and short acquisition times to mitigate paramagnetic broadening effects. Focus on <sup>13</sup>C NMR for structural confirmation .

- Purity Analysis : GC or HPLC with UV detection (≥98% purity threshold) to rule out degradation products .

Basic: How can researchers synthesize this compound, and what purification methods are effective?

Methodological Answer:

While direct synthesis protocols are not detailed in the evidence, analogous TEMPO derivatives are synthesized via:

Alkoxylation : React 2,2,6,6-tetramethylpiperidine 1-oxyl with propargyl bromide under basic conditions (e.g., NaOH in dichloromethane) .

Purification : Sublimation under reduced pressure (40–60°C, 0.1 mmHg) to isolate the radical in high purity (>98%) .

Advanced: How does the 2-propynyloxy substituent influence the compound’s reactivity compared to other TEMPO derivatives?

Methodological Answer:

The electron-withdrawing propynyloxy group increases the radical’s oxidation potential, making it more resistant to disproportionation. Compare ESR parameters (e.g., g-factor, aN) with derivatives like 4-hydroxy-TEMPO (aN ~16 G) and 4-amino-TEMPO (aN ~14 G) to quantify electronic effects . Computational studies (DFT) can model spin density distribution alterations caused by the substituent .

Advanced: How should researchers address contradictions in reported kinetic data for radical scavenging assays?

Methodological Answer:

Contradictions often arise from:

- Purity Variability : Validate purity via GC/HPLC and standardize batches .

- Oxygen Interference : Conduct assays under strict anaerobic conditions (e.g., Schlenk line) to prevent competing oxidation pathways .

- Concentration Dependence : Perform kinetic studies at multiple concentrations (0.1–10 mM) to identify non-linear effects .

Advanced: What experimental strategies mitigate risks from decomposition products (CO, NOx) during thermal studies?

Methodological Answer:

- Gas Monitoring : Use inline FTIR or mass spectrometry to detect CO/NOx evolution during thermogravimetric analysis (TGA) .

- Ventilation : Perform experiments in fume hoods with scrubbers to neutralize acidic gases.

- Temperature Limits : Avoid heating above 100°C, where decomposition rates escalate .

Advanced: How can this compound be applied in polymer oxidation studies?

Methodological Answer:

As a stable radical, it serves as:

- Spin Probe : Monitor polymer chain dynamics via ESR line-shape analysis .

- Oxidation Catalyst : Initiate controlled radical polymerization (e.g., NMP) at 60–80°C in methanol .

- Degradation Marker : Track oxidative cleavage in polyolefins by quantifying nitroxide decay via ESR .

Advanced: What mechanistic insights can be gained from studying its interaction with biological systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.